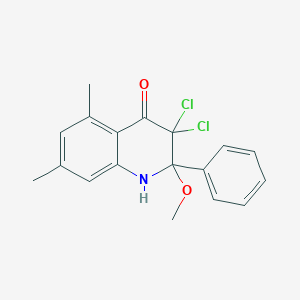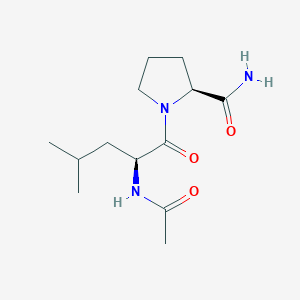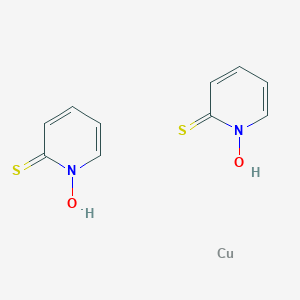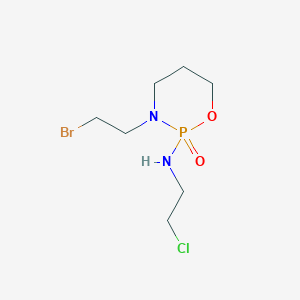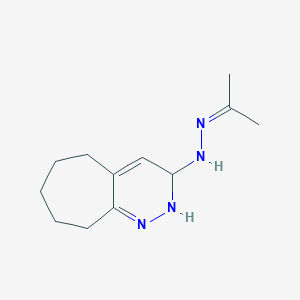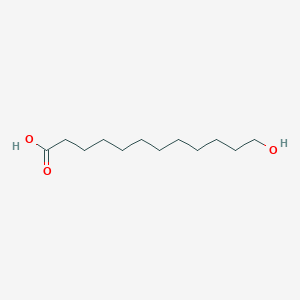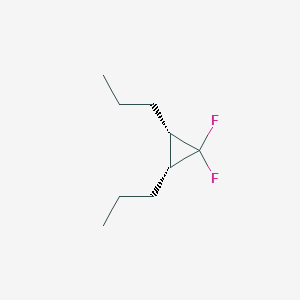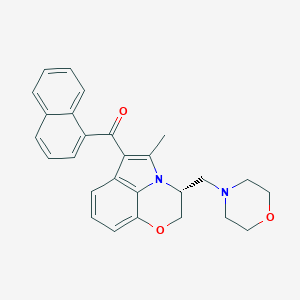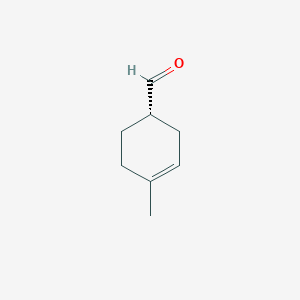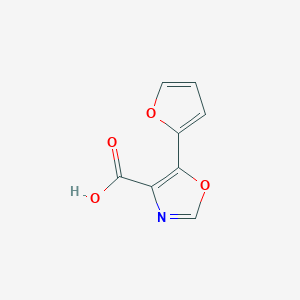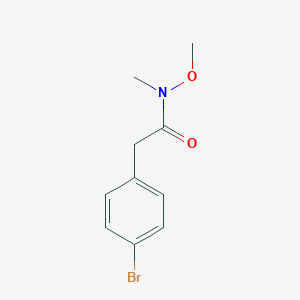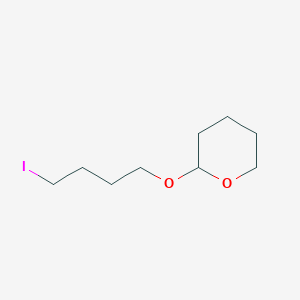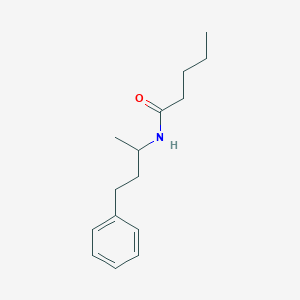
N-(1-Methyl-3-phenylpropyl)valeramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-Methyl-3-phenylpropyl)valeramide” is a biochemical used for proteomics research . It has a molecular formula of C15H23NO and a molecular weight of 233.36 g/mol .
Physical And Chemical Properties Analysis
“N-(1-Methyl-3-phenylpropyl)valeramide” has a molecular weight of 233.35 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanisms
Regio- and Diastereoselective CH Bond Activation : A study by Loos, Schröder, Zummack, and Schwarz (2002) investigated the CH and CC bond activations of valeramide by Fe+ ions, revealing insights into regioselective and diastereoselective activations that could have implications for the synthesis and functionalization of compounds like N-(1-Methyl-3-phenylpropyl)valeramide (Loos et al., 2002).
Dissociation Behavior of Ionized Valeramide : Further research by Loos et al. (2002) on the dissociation of ionized valeramide provides a foundational understanding of the molecular behavior that could be relevant for the study of N-(1-Methyl-3-phenylpropyl)valeramide's stability and reactivity under various conditions (Loos et al., 2002).
Polymer and Material Science Applications
- Cyclodextrins in Polymer Synthesis : Alupei, Alupei, and Ritter (2002) demonstrated the use of methylated β-cyclodextrin to complex a free-radical photoinitiator for the photopolymerization of N-isopropylacrylamide in water. This research highlights the potential of using complexation and polymerization techniques in the synthesis and application of materials related to N-(1-Methyl-3-phenylpropyl)valeramide (Alupei et al., 2002).
Eigenschaften
IUPAC Name |
N-(4-phenylbutan-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-4-10-15(17)16-13(2)11-12-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWKOZGQPUWQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405298 |
Source


|
| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-3-phenylpropyl)valeramide | |
CAS RN |
143086-32-2 |
Source


|
| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

